![molecular formula C29H48O2 B198794 6-Hydroxystigmast-4-en-3-one CAS No. 36450-02-9](/img/structure/B198794.png)
6-Hydroxystigmast-4-en-3-one
Overview
Description
6-Hydroxystigmast-4-en-3-one is a steroid with the molecular formula C29H48O2 . It has a role as a metabolite and derives from a hydride of a stigmastane . It can be extracted from the herbs of Phaseolus vulgaris and has shown potent cytotoxicity .
Synthesis Analysis
The compound has been successfully isolated from the acetone extract of Dryobalanops oblongifolia stem bark . The structural determination of isolated compounds was carried out on the basis of data analysis of NMR and MS spectra .Molecular Structure Analysis
The molecular structure of 6-Hydroxystigmast-4-en-3-one was determined based on the data analysis of NMR and MS spectra . The compound has 9 defined stereocentres .Chemical Reactions Analysis
The compound was isolated from the acetone extract of Dryobalanops oblongifolia stem bark . It is a metabolite and derives from a hydride of a stigmastane .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 537.4±29.0 °C at 760 mmHg, and an enthalpy of vaporization of 93.6±6.0 kJ/mol . It also has a molar refractivity of 129.3±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 421.1±5.0 cm3 .Scientific Research Applications
Antiplasmodial Activity
6-Hydroxystigmast-4-en-3-one has been studied for its antiplasmodial activity . It was isolated from the acetone extract of Dryobalanops oblongifolia stem bark and tested against Plasmodium falciparum 3D7 . The IC50 values of 6-hydroxystigmast-4-en-3-one were found to be 37.29 μg/mL . Although the compound demonstrated mediocre antiplasmodial activity, it still indicates potential for further research in this area .
Organic Synthesis
6α-Hydroxystigmast-4-en-3-one has certain applications in the field of organic synthesis . It can be used as an intermediate or starting material for synthesizing other organic compounds .
Anti-tumor Activity
Although not directly linked to 6-Hydroxystigmast-4-en-3-one, stigmasterol, a related compound, has been found to have anti-tumor properties . It was found in Carthami flos and markedly inhibited tumor promotion in two-stage carcinogenesis experiments . This suggests that 6-Hydroxystigmast-4-en-3-one, being a similar compound, might also have potential anti-tumor properties, but further research is needed to confirm this.
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCBADONFSAAW-ATPUVMSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxystigmast-4-en-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?
A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []
Q2: What is the reported IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7?
A3: The IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []
Q3: How does the antiplasmodial activity of 6-hydroxystigmast-4-en-3-one compare to other isolated compounds from the same source?
A4: In the study on Dryobalanops oblongifolia, 6-hydroxystigmast-4-en-3-one showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []
Q4: What structural features of 6-hydroxystigmast-4-en-3-one are important for its antioxidant activity?
A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.
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